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PCEEA

Drug Metabolism Cytochrome P450 Enzyme Specificity

PCEEA is a distinguished arylcyclohexylamine probe for multi-enzyme CYP phenotyping. Unlike single-pathway analogues, its O-deethylation uniquely relies on CYP2B6 (53%), CYP2C9 (25%), CYP2C19 (4%), and CYP3A4 (18%), making it essential for complex DDI and metabolic network studies. Its ethoxyethyl side chain ensures isoform selectivity unmatched by PCMEA or PCEPA. Optimized for forensic toxicology method validation (GC-MS) and serves as a substrate for biosynthetic PCHEA metabolite production with 80% conversion efficiency.

Molecular Formula C16H25NO
Molecular Weight 247.38
CAS No. 1072895-05-6
Cat. No. B1649894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCEEA
CAS1072895-05-6
SynonymsN-(1-phenylcyclohexyl)-2-ethoxyethanamine
PCEEA cpd
Molecular FormulaC16H25NO
Molecular Weight247.38
Structural Identifiers
SMILESCCOCCNC1(CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C16H25NO/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3
InChIKeyPRQVCBDFWYTXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCEEA (CAS 1072895-05-6) – Arylcyclohexylamine Research Compound for Metabolism & CYP Isoenzyme Selectivity Studies


PCEEA (N-(1-phenylcyclohexyl)-2-ethoxyethanamine) is a synthetic arylcyclohexylamine derivative, structurally classified as a phencyclidine (PCP) analog [1]. It serves as a research tool for investigating cytochrome P450 (CYP)-mediated metabolism, particularly CYP2B6-dependent O-dealkylation pathways [2]. Unlike simpler PCP analogs, PCEEA's ethoxyethyl side chain confers distinct metabolic and isoenzyme selectivity profiles [3], making it valuable for studies on drug metabolism, toxicological detection, and CYP phenotyping [4].

PCEEA (1072895-05-6) – Why Generic Substitution with PCP Analogs or Related Arylcyclohexylamines Fails


Substitution of PCEEA with other PCP-derived arylcyclohexylamines (e.g., PCMEA, PCEPA, PCMPA) is not scientifically valid due to distinct CYP isoenzyme specificity profiles. PCEEA's O-deethylation is catalyzed by CYP2B6, CYP2C9, CYP2C19, and CYP3A4, whereas PCMEA relies only on CYP2B6 and CYP2C19 [1]. The CYP2B6 inhibitor 4-(4-chlorobenzyl)pyridine (CBP) reduces PCEEA metabolite formation in pooled human liver microsomes (HLM) by 63% at 1 μM, while at 10 μM the reduction is 61% [2]. In contrast, PCMEA shows 70% and 78% reduction at the same concentrations [3]. These quantitative differences preclude direct interchangeability in metabolism or CYP phenotyping studies.

PCEEA (1072895-05-6) Quantitative Evidence: Metabolism, CYP Isoenzyme Selectivity & Bioconversion Efficiency


PCEEA vs. PCMEA: CYP Isoenzyme-Specific O-Dealkylation Pathways

PCEEA O-deethylation is catalyzed by four CYP isoenzymes: CYP2B6, CYP2C9, CYP2C19, and CYP3A4. In contrast, the closely related analog PCMEA (methoxyethyl side chain) is O-demethylated only by CYP2B6 and CYP2C19 [1]. This broader isoenzyme involvement for PCEEA indicates a distinct metabolic liability and necessitates its specific use in CYP phenotyping studies.

Drug Metabolism Cytochrome P450 Enzyme Specificity

PCEEA vs. PCMEA: CYP2B6 Inhibitor Sensitivity in Human Liver Microsomes

The CYP2B6-selective inhibitor 4-(4-chlorobenzyl)pyridine (CBP) reduced PCEEA metabolite formation in pooled HLM by 63% at 1 μM and 61% at 10 μM. Under identical conditions, PCMEA metabolite formation was reduced by 70% at 1 μM and 78% at 10 μM [1]. The smaller impact of CYP2B6 inhibition on PCEEA (63/61% vs. 70/78%) quantitatively reflects its reliance on additional CYP enzymes (CYP2C9, CYP3A4) for clearance.

CYP2B6 Inhibition Drug-Drug Interaction Hepatic Clearance

PCEEA vs. PCMEA: Relative Contribution of CYP Isoenzymes to Net Hepatic Clearance

Using the relative activity factor (RAF) approach, CYP2B6 accounted for 53% of PCEEA net clearance, CYP2C9 for 25%, CYP2C19 for 4%, and CYP3A4 for 18%. In contrast, PCMEA net clearance was mediated 91% by CYP2B6 and 9% by CYP2C19 [1]. PCEEA clearance is more evenly distributed across multiple enzymes, whereas PCMEA is almost exclusively CYP2B6-dependent.

Hepatic Clearance Relative Activity Factor CYP Phenotyping

PCEEA vs. PCMPA: Differential CYP2B6 Inhibitor Sensitivity

In cross-study comparison, the CYP2B6 inhibitor CBP reduced PCEEA metabolite formation by 63% at 1 μM and 61% at 10 μM [1]. For PCMPA (3-methoxypropanamine side chain), CBP reduced metabolite formation by only 25% at 1 μM and 62% at 10 μM [2]. This indicates that at low substrate concentrations, PCEEA is substantially more CYP2B6-dependent than PCMPA, while at higher concentrations, their sensitivity converges.

CYP2B6 Inhibition Structure-Activity Relationship Metabolic Stability

Biotechnological Conversion of PCEEA to PCHEA Using CYP2B6-Expressing Yeast

In a whole-cell biotransformation system using fission yeast (S. pombe) co-expressing human CYP reductase and CYP2B6, 250 μmol PCEEA was fermented over 65 hours. Approximately 80% of PCEEA was converted to its O-dealkyl metabolite PCHEA [1]. This demonstrates PCEEA's suitability as a substrate for preparative-scale metabolite synthesis using CYP2B6-based systems, a property not documented for all arylcyclohexylamines.

Biocatalysis Metabolite Synthesis CYP2B6

PCEEA (1072895-05-6) Research Applications: CYP Phenotyping, Metabolite Synthesis & Forensic Toxicology


CYP2B6/2C9/3A4 Multi-Enzyme Probe for Drug Metabolism Studies

PCEEA is a validated multi-enzyme substrate with defined contributions from CYP2B6 (53%), CYP2C9 (25%), CYP2C19 (4%), and CYP3A4 (18%) to net hepatic clearance [1]. This makes it an ideal probe for studying complex metabolic networks, assessing CYP inhibition/induction, and evaluating drug-drug interaction (DDI) potential in human liver microsome or hepatocyte assays. Its broad isoenzyme profile distinguishes it from narrow-specificity probes like PCMEA.

Preparative Biocatalytic Synthesis of the Metabolite PCHEA

Researchers requiring the O-dealkyl metabolite PCHEA for use as an analytical standard or in toxicological studies can employ PCEEA as the substrate in a CYP2B6-expressing yeast system [1]. The reported 80% conversion efficiency enables production of milligram quantities of PCHEA, circumventing the lack of commercial availability and the challenges of traditional chemical synthesis.

Forensic Toxicology: Development of GC-MS Detection Methods

PCEEA is used as a reference standard for developing and validating gas chromatography-mass spectrometry (GC-MS) methods to detect phencyclidine-derived designer drugs in biological fluids (e.g., urine) [1]. The systematic toxicological analysis (STA) procedure validated for rat urine is anticipated to be suitable for human samples, providing a basis for forensic identification of PCEEA exposure [2].

Structure-Activity Relationship (SAR) Studies on Arylcyclohexylamine Metabolism

The distinct metabolic fate of PCEEA, compared to analogs like PCMEA, PCMPA, and PCEPA, provides a rich dataset for SAR investigations [1]. The ethoxyethyl side chain influences O-dealkylation kinetics and CYP isoenzyme selectivity, making PCEEA a valuable tool for understanding how minor structural modifications alter metabolic pathways and clearance mechanisms in the arylcyclohexylamine class.

Technical Documentation Hub

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35 linked technical documents
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